

Toxicological Profile of Halosulfuron-methyl on Non-Target Organisms

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Compound of Interest

Compound Name: Halosulfuron

Cat. No.: B143276

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An In-depth Technical Guide

Executive Summary

Halosulfuron-methyl is a selective, systemic sulfonylurea herbicide engineered to control sedges and broadleaf weeds in various crops.^[1] Its primary mode of action is the inhibition of the plant enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids, thereby halting cell division and plant growth.^{[2][3]} While highly effective against target plants, a comprehensive understanding of its toxicological profile in non-target organisms is essential for a thorough environmental risk assessment. This guide provides a detailed overview of the toxicity of **halosulfuron**-methyl to mammals, aquatic organisms, birds, and terrestrial invertebrates, outlines standard experimental protocols for toxicity testing, and explores potential mechanisms of sublethal toxicity in animal species.

Overall, **halosulfuron**-methyl exhibits low acute toxicity to mammals, birds, fish, and most aquatic invertebrates.^{[3][4][5]} The primary risk to non-target species is observed in aquatic plants and algae, which possess the ALS enzyme targeted by the herbicide.^{[2][6]} In animal studies, toxic effects are generally observed only at high doses and are often non-specific, such as reduced body weight.^{[4][7][8]} The toxicological mode of action in mammals is considered undetermined.^[4]

Mammalian Toxicology

Halosulfuron-methyl demonstrates a low order of acute toxicity in mammals following oral, dermal, and inhalation exposure.[4][7][8] It is not considered a skin irritant or sensitizer, though it can be a slight eye irritant.[5]

Acute and Chronic Toxicity Data

Toxicological studies on rats, mice, and dogs have been conducted to determine acute and chronic toxicity endpoints. The dog has been identified as the most sensitive mammalian species in repeated-dose studies, with effects primarily characterized by reduced body weight gain.[4][5][8][9]

Table 1: Mammalian Toxicity of **Halosulfuron-methyl**

Species	Test Duration	Endpoint	Value (mg/kg bw/day)	Reference
Rat	Acute	Oral LD50	>1,287	[6]
Rat	Acute	Dermal LD50	>2,000	[2]
Dog	1-Year	NOAEL	10	[2][9]
Dog	1-Year	LOAEL	40	[4]
Rat	2-Year	NOAEL	56.3 (females)	[2][9]

| Mouse | 18-Month | NOAEL | 410 (males) |[2] |

NOAEL: No Observed Adverse Effect Level; LOAEL: Lowest Observed Adverse Effect Level.

Developmental and Reproductive Toxicity

In prenatal developmental toxicity studies in rats and rabbits, effects such as increased resorptions, post-implantation losses, and decreased litter size were observed, but typically at dose levels that also produced maternal toxicity.[4][10] A clear No Observed Adverse Effect Level (NOAEL) has been established for these developmental effects.[8] For instance, in a rabbit developmental study, the NOAEL was 50 mg/kg/day, with a corresponding LOAEL of 150 mg/kg/day.[4][10] Multi-generation studies in rats showed no adverse effects on fertility or reproductive performance.[5]

Carcinogenicity and Genotoxicity

Halosulfuron-methyl is classified as "not likely to be carcinogenic to humans."[\[4\]](#)[\[8\]](#)[\[10\]](#) This classification is based on a lack of evidence for carcinogenicity in long-term studies with both rats and mice.[\[4\]](#)[\[8\]](#)[\[11\]](#) Furthermore, it has tested negative in a comprehensive battery of genotoxicity and mutagenicity studies.[\[4\]](#)[\[8\]](#)

Ecotoxicological Profile

The environmental impact of **halosulfuron**-methyl has been evaluated across various non-target species, including aquatic organisms, birds, and terrestrial invertebrates.

Aquatic Organisms

The risk to most aquatic animals is considered low. However, consistent with its herbicidal mode of action, **halosulfuron**-methyl is highly toxic to sensitive aquatic plants and algae.

Table 2: Aquatic Ecotoxicity of **Halosulfuron**-methyl

Species	Test Duration	Endpoint	Value (mg/L)	Reference
Rainbow Trout (Oncorhynchus mykiss)	96-hour	LC50	>131	[2]
Bluegill Sunfish (Lepomis macrochirus)	96-hour	LC50	>118	[2]
Water Flea (Daphnia magna)	48-hour	EC50	>107	[2] [6]
Green Algae (Selenastrum capricornutum)	5-day	EC50	0.0053	[2] [6]

| Blue-green Algae (Anabaena flos-aquae) | 5-day | EC50 | 0.158 [\[2\]](#) |

LC50: Median Lethal Concentration; EC50: Median Effective Concentration.

Terrestrial Organisms

The toxicity of **halosulfuron**-methyl to terrestrial wildlife is generally low.

Table 3: Terrestrial Ecotoxicity of **Halosulfuron**-methyl

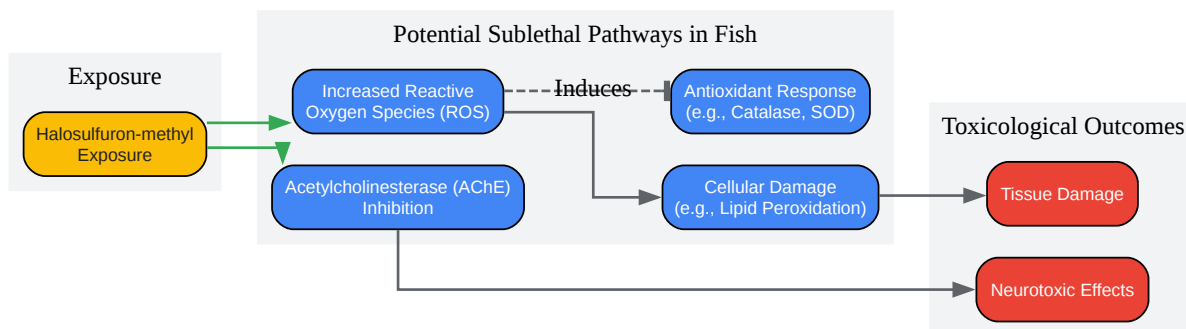
Species	Test Type	Endpoint	Value	Reference
Bobwhite Quail (Colinus virginianus)	Acute Oral	LD50	>2250 mg/kg	[2]
Mallard Duck (Anas platyrhynchos)	5-day Dietary	LC50	>5620 ppm	[2]
Honey Bee (Apis mellifera)	48-hour Contact	LD50	>100 µ g/bee	[2][3][6]

| Earthworm | - | LC50 | >1000 mg/kg soil [[2] |

LD50: Median Lethal Dose; LC50: Median Lethal Concentration.

Mechanism of Toxicity in Non-Target Animals

The primary herbicidal mechanism of **halosulfuron**-methyl, the inhibition of the ALS enzyme, is specific to plants and bacteria. The mode of action for toxicity in mammals is officially undetermined.[4] However, some research points to potential sublethal effects in aquatic organisms through alternative pathways. One review suggests that **halosulfuron**-methyl has the potential to inhibit acetylcholinesterase (AChE) in fish, which could lead to neurotoxic effects and tissue damage.[1][12] Additionally, like many chemical stressors, exposure to pesticides can induce oxidative stress.[13][14] This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the organism's ability to detoxify them, potentially leading to cellular damage.



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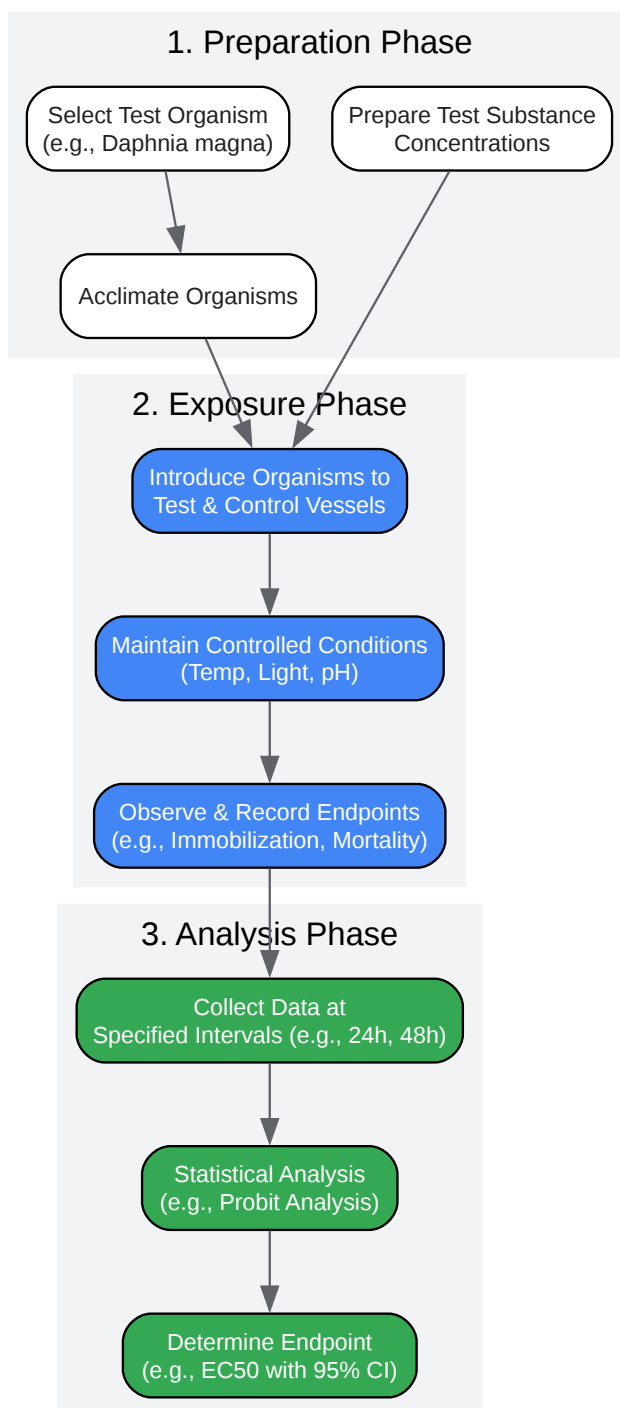
Proposed sublethal toxicity pathways of **Halosulfuron-methyl** in fish.

Standard Experimental Protocols

Toxicological data are generated using standardized testing protocols, such as those published by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data quality and comparability.

Diagram of a General Ecotoxicological Workflow

The process for determining an acute toxicity endpoint like an LC50 or EC50 follows a structured workflow.



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Generalized workflow for an acute ecotoxicity test (e.g., OECD 202).

Protocol Summaries

- OECD 203: Fish, Acute Toxicity Test

- Objective: To determine the concentration of a substance lethal to 50% of the test fish (LC50) over a 96-hour period.[15][16][17]
- Test Organism: Recommended species include Rainbow trout (*Oncorhynchus mykiss*) or Zebrafish (*Danio rerio*).[17][18]
- Methodology: Fish are exposed to at least five concentrations of the test substance in a geometric series, plus a control group, for 96 hours.[16][19] Mortalities and sublethal effects are recorded at 24, 48, 72, and 96 hours.[15][16] Water quality parameters (pH, dissolved oxygen, temperature) are monitored.
- Endpoint: The primary endpoint is the 96-hour LC50, calculated using statistical methods.[15][18]
- OECD 202: *Daphnia* sp., Acute Immobilisation Test
 - Objective: To determine the concentration of a substance that immobilizes 50% of the *Daphnia* (EC50) over a 48-hour period.[20]
 - Test Organism: *Daphnia magna*, less than 24 hours old.[21][22][23]
 - Methodology: Young daphnids are exposed to at least five concentrations of the test substance under static conditions for 48 hours.[20][21][23] Immobilization, defined as the inability to swim after gentle agitation, is observed at 24 and 48 hours.[21][24]
 - Endpoint: The 48-hour EC50 for immobilization is calculated.[22][24]
- OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test
 - Objective: To determine the effects of a substance on the growth of freshwater microalgae.[25][26]
 - Test Organism: Species such as *Pseudokirchneriella subcapitata* (green alga).[27]
 - Methodology: Exponentially growing algal cultures are exposed to a range of test substance concentrations in a nutrient-rich medium for a period of 72 hours under continuous illumination and controlled temperature.[25][26][27] Algal growth is measured over time by cell counts or another biomass surrogate like chlorophyll content.[28]

- Endpoint: The EC50 value based on the inhibition of growth rate is calculated.[29]
- OECD 223: Avian Acute Oral Toxicity Test
 - Objective: To estimate the acute oral toxicity (LD50) of a substance to birds.[30][31][32]
 - Test Organism: Commonly used species include the Bobwhite quail (*Colinus virginianus*) or Mallard duck (*Anas platyrhynchos*).
 - Methodology: The test provides several options, including a limit test (a single high dose, typically 2000 mg/kg) and multi-stage tests to determine a definitive LD50.[30][31][33] Birds are dosed orally, and observed for mortality and signs of toxicity over a specified period.
 - Endpoint: The LD50, the single dose estimated to be lethal to 50% of the test birds.

Conclusion

The toxicological profile of **halosulfuron-methyl** indicates a low risk to non-target animal species under typical exposure scenarios. Its high specificity for the plant enzyme ALS results in low acute and chronic toxicity for mammals, birds, fish, and most invertebrates. The primary ecotoxicological concern is for non-target aquatic plants and algae, which are highly sensitive. While the direct mechanism of toxicity in animals at high doses is not fully elucidated, potential sublethal effects may involve pathways such as acetylcholinesterase inhibition or the induction of oxidative stress. Adherence to standardized testing protocols is crucial for accurately characterizing the risk profile of this and other agrochemicals.

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